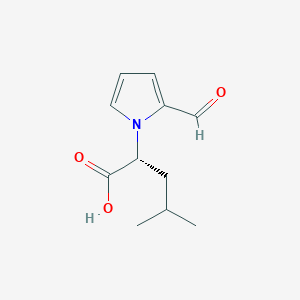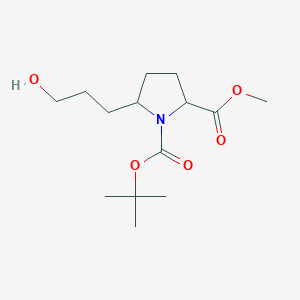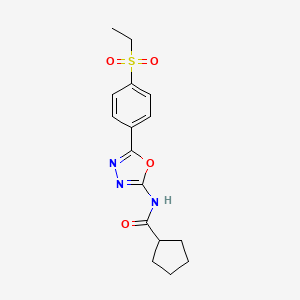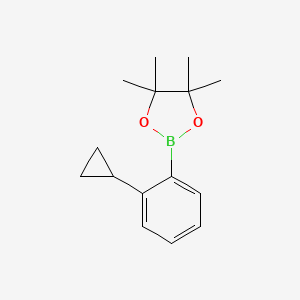
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid
説明
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid, also known as FMME, is a chiral compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of FMME is a complex process that involves multiple steps, and its mechanism of action is still not fully understood. However, recent studies have shed light on its biochemical and physiological effects, which make it a promising candidate for future research.
作用機序
The mechanism of action of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is still not fully understood, but recent studies have suggested that it may act as a modulator of certain ion channels in the brain. This could have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. However, its complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, its mechanism of action is still not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid. One area of interest is in the development of new organic electronic devices, where (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid's excellent charge transport properties could be harnessed to create more efficient and sustainable devices. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, the synthesis of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid could be further optimized to improve yields and purity, making it more accessible for use in research.
合成法
The synthesis of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves several steps, starting with the preparation of the starting material, 2-formyl-1H-pyrrole. This is then reacted with 4-methylpentanoic acid in the presence of a catalyst to form the desired product, (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of organic electronics, where (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has been shown to have excellent charge transport properties. This makes it a potential candidate for use in the development of new organic electronic devices, such as solar cells and transistors.
特性
IUPAC Name |
(2R)-2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNRDWSKKNGFGN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1C=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid | |
CAS RN |
1212096-34-8 | |
| Record name | (2R)-2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)



![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)

![2-cyano-3-{3-[(2,4-dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-en-1-yl}-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2900769.png)

![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![5-[(2-Chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B2900778.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)

